3-Hydroxy-6-octenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

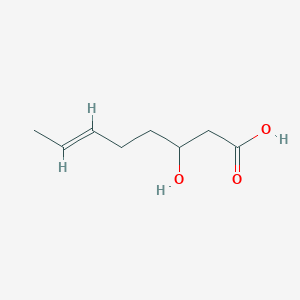

3-Hydroxy-6-octenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Clinical Applications

Metabolic Disorders:

3-HOA has been studied for its role in metabolic disorders, particularly in patients with Long-Chain Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. Research indicates that supplementation with medium-chain fatty acids like octanoate can reduce the accumulation of toxic long-chain fatty acid intermediates in LCHAD-deficient cells. This is crucial as the accumulation of these intermediates can lead to severe metabolic crises and multi-organ damage in affected individuals .

Diabetes Management:

Recent studies have highlighted the association between metformin therapy and increased levels of 3-hydroxy medium-chain fatty acids, including 3-HOA, in patients with type 2 diabetes. This suggests that 3-HOA may play a role in the metabolic effects of metformin, potentially aiding in the management of diabetes through improved lipid profiles and metabolic regulation .

Food Technology

Processing Aid:

3-HOA has been evaluated for its efficacy as a processing aid in food safety applications. It has been shown to effectively reduce microbial contamination on food surfaces, such as meat and vegetables. The use of octanoic acid formulations containing 3-HOA has been approved for use as processing aids, providing a safe and effective means to enhance food safety without adverse health effects .

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

The analysis of 3-hydroxy fatty acids, including 3-HOA, is typically performed using gas chromatography coupled with mass spectrometry. This technique allows for precise quantification of various hydroxy fatty acids in biological samples, which is essential for both clinical diagnostics and research purposes .

Biochemical Research

Lipotoxicity Studies:

Research has demonstrated that the accumulation of 3-hydroxy fatty acids can lead to hepatic lipotoxicity and oxidative stress. In particular, the toxic effects associated with the buildup of these intermediates have implications for understanding liver diseases and developing therapeutic strategies to mitigate their impact .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Clinical Metabolism | Role in managing LCHAD deficiency | Reduces toxic long-chain fatty acids accumulation |

| Diabetes Management | Association with metformin therapy | Increased levels of 3-HOA linked to improved outcomes |

| Food Safety | Use as a processing aid to reduce microbial contamination | Effective against pathogens on food surfaces |

| Analytical Chemistry | GC-MS techniques for quantifying hydroxy fatty acids | High precision in measuring levels in biological samples |

| Biochemical Research | Investigating lipotoxicity mechanisms | Accumulation leads to oxidative stress in liver cells |

Case Studies

Case Study 1: LCHAD Deficiency Management

A study involving patients with LCHAD deficiency demonstrated that dietary supplementation with medium-chain triglycerides (MCTs) significantly lowered levels of harmful long-chain fatty acid intermediates when combined with octanoate and decanoate at optimal ratios. This intervention improved metabolic stability and reduced hospitalizations related to metabolic crises .

Case Study 2: Metformin Effects on Fatty Acid Levels

In a cohort study of type 2 diabetes patients undergoing metformin treatment, researchers observed a significant increase in circulating levels of 3-hydroxy medium-chain fatty acids. This finding supports the hypothesis that metformin may enhance lipid metabolism through pathways involving hydroxy fatty acids, leading to better glycemic control and reduced cardiovascular risk factors .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for producing 3-Hydroxy-6-octenoic acid in laboratory settings?

- Methodological Answer : The primary biosynthesis route involves bacterial fermentation using Pseudomonas oleovorans strains. When this compound is provided as the sole carbon source, these bacteria synthesize polyhydroxyalkanoates (PHAs) containing unsaturated monomers. Researchers should optimize fermentation conditions (e.g., pH 6.8–7.2, 30°C, aerobic) and monitor carbon uptake via gas chromatography (GC) to track substrate utilization . Chemical synthesis may involve β-oxidation pathway intermediates or enzymatic catalysis, but bacterial systems are more commonly reported for high-purity yields.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the unsaturated bond at the C6 position and hydroxyl group at C3. High-Performance Liquid Chromatography (HPLC) with UV detection (210–220 nm) or Mass Spectrometry (GC-MS) quantifies purity (>99% as per safety data analogs) . Differential Scanning Calorimetry (DSC) can assess thermal stability, which is essential for storage recommendations (e.g., −20°C in inert atmospheres to prevent oxidation) .

Advanced Research Questions

Q. What challenges arise in maintaining the unsaturated bond integrity of this compound during bacterial PHA biosynthesis?

- Methodological Answer : Unsaturated bonds in PHAs are prone to oxidation or isomerization under suboptimal conditions. Researchers must maintain strict anaerobic or low-oxygen environments during fermentation to preserve the C6 double bond. Spectroscopic monitoring (FTIR at 1650–1680 cm⁻¹ for C=C stretching) and redox potential sensors in bioreactors can mitigate degradation. Contradictions in monomer saturation levels (e.g., 10% saturated monomers reported in P. oleovorans-derived PHAs) suggest intrinsic enzymatic side activities, necessitating strain engineering or substrate analog screening .

Q. How do researchers reconcile discrepancies in monomer composition data when analyzing PHA polymers derived from this compound?

- Methodological Answer : Discrepancies often stem from analytical limitations or microbial metabolic variability. Cross-validate data using complementary techniques:

- Chromatography : GC-MS for monomer separation and quantification.

- X-ray Diffraction (XRD) : To distinguish crystalline (saturated) vs. amorphous (unsaturated) regions.

- Statistical Modeling : Apply multivariate analysis to cluster batch variations (e.g., Principal Component Analysis of fermentation parameters vs. monomer ratios) . Documenting trace impurities (e.g., 3-Hydroxyoctanoic acid) via LC-MS/MS is critical, as even 1–2% contamination can skew polymer mechanical properties.

Q. What experimental design considerations are critical for studying the metabolic role of this compound in bacterial systems?

- Methodological Answer :

- Carbon Source Specificity : Use isotope-labeled ¹³C-3-Hydroxy-6-octenoic acid to trace its incorporation into PHAs via isotopic ratio mass spectrometry (IRMS).

- Competitive Inhibition Assays : Co-administer with structurally similar substrates (e.g., 3-Hydroxy-7-octenoic acid) to identify enzyme specificity in PHA synthases.

- Knockout Strains : Compare PHA profiles in wild-type vs. phaC (PHA synthase gene) knockout mutants to confirm biosynthetic pathways . Safety protocols for handling bacterial cultures should follow non-hazardous substance guidelines (e.g., no specific toxicity reported for analogs like 3-Hydroxyoctanoic acid) .

Q. Methodological Challenges & Contradictions

Q. How should researchers address the lack of toxicological and ecological data for this compound in risk assessments?

- Methodological Answer : Extrapolate from structurally related compounds (e.g., 3-Hydroxyoctanoic acid, classified as non-hazardous under EU Regulation 1272/2008) . Conduct in vitro cytotoxicity assays (e.g., MTT assay on human fibroblast lines) and Daphnia magna acute toxicity tests (OECD 202) to fill data gaps. For ecological impact, model biodegradation rates using OECD 301B (ready biodegradability) protocols.

Q. What strategies optimize the yield of unsaturated PHAs from this compound in large-scale bioreactors?

- Methodological Answer :

- Fed-Batch Fermentation : Pulse-feeding this compound to avoid substrate inhibition.

- Oxygen Limitation : Use microaerobic conditions (DO < 5%) to favor unsaturated monomer incorporation.

- Downstream Processing : Employ solvent extraction (chloroform/methanol) with antioxidant additives (e.g., BHT) to prevent polymer oxidation during purification . Validate scalability using pilot-scale bioreactors (10–100 L) with real-time pH and temperature control.

属性

CAS 编号 |

128940-64-7 |

|---|---|

分子式 |

C8H14O3 |

分子量 |

158.19 g/mol |

IUPAC 名称 |

(E)-3-hydroxyoct-6-enoic acid |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-3,7,9H,4-6H2,1H3,(H,10,11)/b3-2+ |

InChI 键 |

UYHGBTRCKCDOGE-UHFFFAOYSA-N |

SMILES |

CC=CCCC(CC(=O)O)O |

手性 SMILES |

C/C=C/CCC(CC(=O)O)O |

规范 SMILES |

CC=CCCC(CC(=O)O)O |

同义词 |

3-HOEA 3-hydroxy-6-octenoic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。